molecular formula C6H5NOS B2782577 3-Methoxythiophene-2-carbonitrile CAS No. 57059-18-4

3-Methoxythiophene-2-carbonitrile

Cat. No.: B2782577
CAS No.: 57059-18-4
M. Wt: 139.17
InChI Key: PGDZPUWNWJRBTO-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H5NOS and its molecular weight is 139.17. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Studies and Electronic Properties

  • 3-Methoxythiophene-2-carbonitrile has been used in spectroscopic studies, particularly in the investigation of bipolarons from oligomerized 3-methoxythiophene in solution. These studies have provided insights into the solution phase redox processes of polythiophenes, which are significant in the field of conducting polymers (Chang & Miller, 1987).

Electrochemical Applications

  • This compound has been explored for its electrochemical properties, specifically in the binding and release of various anions from films of oligomeric 3-methoxythiophene. This demonstrates its potential in applications like sensor technology and materials science (Chang & Miller, 1988).

Polymer Characterization

  • Anodic polymerization of 3-methoxythiophene has been studied, with characterization of the resulting soluble polymer using various spectroscopic techniques. This research is pivotal for developing new polymeric materials with specific electronic and optical properties (Chang, Blankespoor, & Miller, 1987).

Electrosynthesis and Electrochemical Characterizations

  • Studies on the electropolymerisation of 3-methoxythiophene have shed light on the influence of cations on the electrochemical properties of the synthesized polymers, contributing to the understanding of polymer behavior in different electrolytes (Alves et al., 2013).

Structural Analysis

  • Investigations into the intramolecular and intermolecular geometry of thiophenes with oxygen-containing substituents have provided valuable information on the structural aspects of these compounds, which can be crucial for designing materials with specific properties (Blake et al., 1999).

Polymerization and Copolymerization

  • The synthesis and characterization of polymers and copolymers involving 3-methoxythiophene are significant for developing new materials for applications like organic electronics and solar panels (Minkler et al., 2019).

Properties

IUPAC Name

3-methoxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZPUWNWJRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.1 parts of 3-methoxy-2-cyanodihydrothiophene in 80 parts by volume of chloroform are reacted with 6.75 parts of sulfuryl chloride in 20 parts by volume of chloroform for 0.5 hour at 0° C. The end product is isolated from the reaction mixture by the method described in Example 14c). 12.6 parts (91% of theory) of 3-methoxy-2-cyanothiophene of boiling point 73° C./0.16 mbar are obtained.
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